![molecular formula C27H29NO6 B280219 Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MMQ, is a synthetic compound that belongs to the quinolinecarboxylate family. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumors in animal models, and reduce inflammation and oxidative stress. This compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
実験室実験の利点と制限
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to possess potent pharmacological effects, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its pharmacokinetic and toxicological properties have not been fully characterized. Therefore, further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown promising results in preclinical studies, and there is a growing interest in its potential applications in the field of medicinal chemistry. Some of the future directions for this compound include:
1. Further studies to determine the pharmacokinetic and toxicological properties of this compound.
2. Evaluation of the efficacy of this compound in clinical trials for the treatment of cancer, inflammation, and metabolic disorders.
3. Development of novel derivatives of this compound with improved pharmacological properties.
4. Investigation of the mechanism of action of this compound and its potential targets in various biological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses antitumor, anti-inflammatory, and antioxidant properties and has been evaluated for its cytotoxic effects on various cancer cell lines. This compound offers several advantages for lab experiments, including its ease of synthesis and potent pharmacological effects. However, further studies are needed to determine the safety and efficacy of this compound, and to develop novel derivatives with improved pharmacological properties.
合成法
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a multistep process that involves the reaction of 4-methoxyphenol with 3-bromo-4-methoxybenzaldehyde, followed by the condensation with 2-methylquinoline-3-carbaldehyde. The resulting product is then subjected to a series of reactions, including reduction, esterification, and cyclization, to obtain the final product, this compound.
科学的研究の応用
Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel drugs. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in animal models.
特性
分子式 |
C27H29NO6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
methyl 4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29NO6/c1-16-24(27(30)33-4)25(26-21(28-16)6-5-7-22(26)29)17-8-9-18(23(14-17)32-3)15-34-20-12-10-19(31-2)11-13-20/h8-14,25,28H,5-7,15H2,1-4H3 |
InChIキー |
HWWAHYYODRUAMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC)C(=O)OC |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)
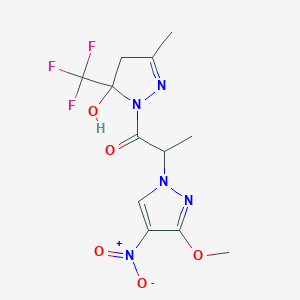

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
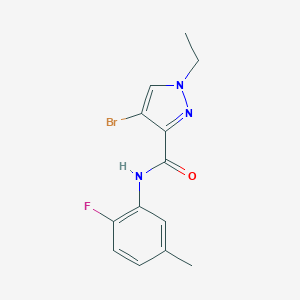
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
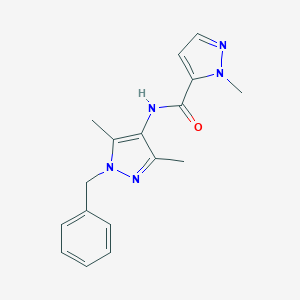
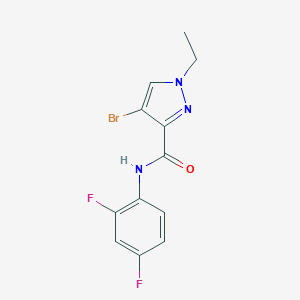
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
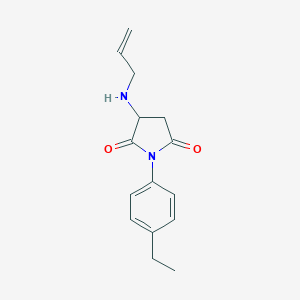
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

